7-Azabicyclo[4.2.0]octan-8-one
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Overview
Description
7-Azabicyclo[4.2.0]octan-8-one is a chemical compound with the linear formula C7H11NO . It is part of a collection of rare and unique chemicals provided for early discovery researchers . The rigid cyclohexane ring in this compound can assume either a flexible boat form (77%) or a flexible half-chair form (23%) under the strain of the quasi-planar, B-lactam moiety .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quasi-planar, B-lactam moiety and a rigid cyclohexane ring . The cyclohexane ring can assume either a flexible boat form (77%) or a flexible half-chair form (23%) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 125.172 . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications
Conformational Analysis
- The structural properties of 7-Azabicyclo[4.2.0]octan-8-one and related compounds have been analyzed using ab initio methods, revealing trends linked to β-lactamase inhibitor capabilities (Fernández, Carballiera, & Ríos, 1992).
Catalytic Applications
- Derivatives of this compound have been explored as catalysts for the oxidation of alcohols using molecular oxygen and copper cocatalysts at room temperature (Toda et al., 2023).
Stereochemistry and Synthesis
- The stereochemistry and synthesis of this compound derivatives have been extensively studied, showing the potential for balanced antagonist-analgesic agents with minimal dependence capacity (Takeda et al., 1977).
- Research on asymmetric 1,3-dipolar cycloadditions of homochiral pyridinium betaine has led to the preparation of 8-Azabicyclo[3.2.1]oct-3-en-2-ones, demonstrating excellent diastereofacial selectivity (Curtis, Ball, & Kulagowski, 2006).
Organic Synthesis
- The iodolactamization technique has been employed for synthesizing 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one, demonstrating its utility in organic synthesis (Knapp & Gibson, 2003).
- Enantioselective methods have been developed for constructing the 8-azabicyclo[3.2.1]octane scaffold, crucial in the synthesis of tropane alkaloids (Rodríguez et al., 2021).
Antimicrobial and Anticancer Activities
- Novel 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues have been synthesized, showing promise as antibacterial and anticancer agents (Kayarmar et al., 2014).
Structural Studies
- The crystal structure of 8-oxa-6-azabicyclo[3.2.1]octan-7-one has been determined, contributing to our understanding of the molecular architecture of such compounds (Yamane et al., 1985).
Safety and Hazards
Sigma-Aldrich provides 7-Azabicyclo[4.2.0]octan-8-one to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
7-azabicyclo[4.2.0]octan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6(5)8-7/h5-6H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJLZVUXVHXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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